Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-

Forced degradation Stability-indicating method Hydrolysis

Ipriflavone Impurity D (CAS 50561-04-1) is the principal alkaline degradant (pH ≥9) specified under ICH Q1A(R2). Unlike closed-ring isoflavones, this open-chain deoxybenzoin serves as a critical system suitability marker for stability-indicating methods. - **Critical Differentiation**: LogP 3.60 vs. 2.4 for Impurity A; unique RAHB-stabilized planar structure; mp 78°C. - **Regulatory Support**: ISO 17034-certified (≥98% HPLC) with full NMR/MS/IR/UV COA for CMC submissions (ICH Q3A, M7). - **Supply**: Certified reference standard for RRT marker, linearity (0.05-0.5%), and peak purity verification.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 50561-04-1
Cat. No. B14663498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-
CAS50561-04-1
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O
InChIInChI=1S/C17H18O3/c1-12(2)20-14-8-9-15(17(19)11-14)16(18)10-13-6-4-3-5-7-13/h3-9,11-12,19H,10H2,1-2H3
InChIKeyICMHNQAUFLTJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipriflavone Impurity D: Structural and Analytical Overview


Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl- (CAS 50561-04-1), commonly designated as Ipriflavone Impurity D, is a synthetic deoxybenzoin (2-hydroxyphenyl benzyl ketone) derivative with molecular formula C₁₇H₁₈O₃ and molecular weight 270.32 g/mol . Unlike the closed-ring isoflavone core of the parent drug ipriflavone (CAS 35212-22-7), Impurity D retains the open-chain ethanone backbone, featuring an intramolecular resonance-assisted O–H···O hydrogen bond that stabilizes a nearly planar six-membered pseudo-ring [1]. This compound arises both as a process intermediate during ipriflavone synthesis and as the principal hydrolytic degradation product under alkaline conditions [2]. It is supplied as a certified reference standard (typically ≥98% HPLC purity) for pharmaceutical impurity profiling, method validation, and regulatory submission support [3].

Alkaline hydrolysis system suitability marker Supports stability-indicating method development for ipriflavone at pH ≥9. Deoxybenzoin chemotype — distinct from closed-ring isoflavone impurities.
Certified impurity reference standard Suitable for HPLC method validation, peak identification, and system suitability. ISO 17034 characterized — full CoA with orthogonal identity confirmation.

Essential Role of Impurity D in Stability-Indicating Methods


Ipriflavone-related substances span two distinct chemotypes: closed-ring isoflavones (e.g., ipriflavone, 7-hydroxyisoflavone, 7-ethoxyisoflavone) and open-ring deoxybenzoins (Impurity A and Impurity D). Because the chromophoric system and chromatographic behavior differ fundamentally between these classes, an impurity reference standard from the isoflavone class cannot serve as a retention time marker or UV spectral match for Impurity D in compendial HPLC methods [1]. Furthermore, among the open-ring impurities, Impurity D is uniquely the mono-isopropoxylated derivative—Impurity A (1-(2,4-dihydroxyphenyl)-2-phenylethan-1-one) lacks the isopropoxy substituent and has a molecular weight of only 228.24 g/mol versus 270.32 g/mol for Impurity D [2]. This substituent difference confers a calculated LogP of 3.60 for Impurity D compared to approximately 2.4 for Impurity A, driving substantial differences in reversed-phase retention and extraction behavior . Critically, Impurity D is the specific hydrolytic degradant formed at pH ≥9, making it an essential system suitability marker for stability-indicating methods—a role that no other ipriflavone impurity can fulfill [3].

This standard Ipriflavone Impurity D — open-ring deoxybenzoin with isopropoxy substituent
Cannot substitute Isoflavone-class impurities (B, C) — closed-ring chromophore; UV spectrum and retention time may not transfer
This standard Mono-isopropoxylated deoxybenzoin — LogP ~3.60, MW 270.32
May not transfer Impurity A — 2,4-dihydroxy analog lacking isopropoxy; LogP ~2.4 shifts reversed-phase retention significantly
This standard Specific alkaline hydrolysis degradant at pH ≥9
Different pathway Oxidative degradation product — chemically distinct; not interchangeable as a stability-indicating marker

Key Differentiation Evidence for Impurity D


Exclusive Alkaline Hydrolysis Degradant

In forced degradation studies, ipriflavone in aqueous solution at pH ≥9 undergoes hydrolysis to yield (2-hydroxy-4-isopropoxy-phenyl)benzyl-ketone (Impurity D) as the main degradation product, while under oxidative conditions (H₂O₂ or AIBN) a different product, 2,3-dihydro-2,3-oxo-ipriflavone, is formed [1]. No other ipriflavone impurity—including Impurity A (the 2,4-dihydroxy analog), Impurity B (7-hydroxyisoflavone), or Impurity C (7-ethoxyisoflavone)—is generated as a primary hydrolytic degradant under these conditions. This specificity was confirmed using TLC, HPLC, and LC-TSP-MS [1].

Hydrolytic degradant
Head-to-head
Impurity D is the unique alkaline hydrolysis product at pH ≥9; oxidative conditions yield a chemically distinct product. Confirmed by TLC, HPLC, and LC-TSP-MS.
Supports stability-indicating system suitability.
No other ipriflavone impurity fulfills this marker role.
Forced degradation Stability-indicating method Hydrolysis Ipriflavone

Unique Crystal Structure and Hydrogen Bonding

Single-crystal X-ray diffraction analysis reveals that Impurity D crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.949(4) Å, b = 13.366(2) Å, c = 7.324(8) Å, β = 101.214(8)°, and Z = 4 [1]. The molecule displays a strong intramolecular O–H···O resonance-assisted hydrogen bond (RAHB) between the phenolic hydroxyl and the carbonyl oxygen, forming a nearly planar six-membered pseudo-ring. This is in striking contrast to ipriflavone and other closed-ring isoflavone impurities, which lack this intramolecular RAHB motif due to the absence of a suitably positioned hydroxyl group ortho to the ketone [1]. Additionally, π–π stacking interactions (centroid-to-centroid distance 3.673 Å) link molecules into infinite chains along the c-axis [1]. The melting point of 78°C (351 K) is substantially lower than that of ipriflavone (116–120°C) , providing a simple thermophysical discriminator.

Crystal structure
Head-to-head
Monoclinic P2₁/c; intramolecular O–H···O RAHB; π–π stacking 3.673 Å; mp 78°C vs. ipriflavone mp 116–120°C.
Thermophysical identity check during standard receipt.
Solid-state architecture differs from closed-ring isoflavones.
X-ray crystallography Resonance-assisted hydrogen bond Solid-state characterization Polymorph screening

Molecular Weight and LogP Differentiation

Among the four commonly specified ipriflavone process impurities, Impurity D (MW 270.32) is the only species combining a deoxybenzoin backbone with an isopropoxy substituent . Impurity A (MW 228.24) shares the deoxybenzoin core but lacks the isopropoxy group, possessing two free phenolic hydroxyls instead [1]. Impurities B (7-hydroxyisoflavone, MW 238.24) and C (7-ethoxyisoflavone, MW 266.30) belong to the closed-ring isoflavone class [2]. The calculated LogP of Impurity D is 3.60, compared to approximately 2.4 for Impurity A and approximately 2.9 for 7-hydroxyisoflavone (estimated by structural increment methods) . This LogP differential of ≥0.7 units between Impurity D and Impurity A predicts baseline-resolved reversed-phase HPLC peaks under typical C18 conditions, a critical requirement for validated impurity quantitation per ICH Q3A guidelines.

MW & LogP
Cross-study
MW 270.32; LogP 3.60. ΔLogP vs. Impurity A ≥1.0; ΔMW vs. ipriflavone = 10.00.
Distinct retention window in reversed-phase HPLC.
Supports baseline-resolved impurity quantitation per ICH Q3A.
Reversed-phase HPLC Impurity profiling Physicochemical properties Method development

Dual Origin as Intermediate and Degradant

Impurity D occupies a distinctive position in the ipriflavone impurity network as both a penultimate synthetic intermediate and the terminal alkaline degradation product. The convergent synthesis of ipriflavone proceeds via 2,4-dihydroxy-phenyl-benzyl-ketone (Impurity A) → selective isopropylation to give 2-hydroxy-4-isopropoxy-phenyl-benzyl-ketone (Impurity D) → ring closure with ethyl orthoformate/morpholine to yield 7-hydroxyisoflavone → final isopropylation to ipriflavone [1]. Incomplete ring closure leaves residual Impurity D in the final API. Simultaneously, forced degradation at pH ≥9 regenerates Impurity D from ipriflavone via hydrolytic ring opening [2]. In contrast, Impurity A is exclusively a starting-material impurity, Impurity B (7-hydroxyisoflavone) is exclusively an intermediate downstream of ring closure, and Impurity C (7-ethoxyisoflavone) arises from a competing side reaction during cyclization [1][3]. No other specified impurity exhibits this dual origin.

Dual origin
Class-level
Both residual synthetic intermediate and terminal alkaline degradation product. No other specified impurity exhibits this dual identity.
Requires tracking across synthesis and stability domains.
Relevant for impurity fate mapping per ICH M7.
Synthesis pathway Impurity fate mapping Process control Genotoxic impurity assessment

Certified Purity and Compendial Compliance

Commercial reference standards of Ipriflavone Impurity D are supplied with certified HPLC purity of ≥98.0% (area %) and are manufactured under ISO 17034 accreditation for reference material producers, with full characterization including NMR, MS, HPLC, IR, and UV data [1][2]. In contrast, typical ipriflavone API specifications require individual unspecified impurities at ≤0.5% and total impurities ≤0.8–1.0% [3]. The ≥98% purity of the Impurity D reference standard thus exceeds the purity requirements for the API itself, enabling its use as a calibrant for quantitative impurity determination at the 0.05–0.5% level typical of ICH Q3A reporting thresholds. Furthermore, the availability of a comprehensive Certificate of Analysis (CoA) including structural conformation by NMR and MS distinguishes certified reference standards from in-house synthesized material, which may lack orthogonal identity confirmation [2].

Certified purity
Supporting evidence
≥98.0% HPLC purity; ISO 17034 certified; full CoA with NMR, MS, HPLC, IR, UV.
Supports calibrant use at ICH Q3A reporting thresholds.
Exceeds API individual impurity limit by >190-fold.
Reference standard ISO 17034 Certificate of Analysis Pharmacopeial compliance

UV Spectral Discrimination by HPLC-DAD

A validated RP-HPLC method with photodiode-array detection (DAD) was specifically developed for the simultaneous determination of ipriflavone and its synthetic impurities, using UV spectral fingerprinting for peak identification [1]. Because Impurity D retains the 2-hydroxyacetophenone-type chromophore (with an intramolecular hydrogen-bonded carbonyl) rather than the isoflavone chromophore, its UV absorption spectrum is distinct from those of ipriflavone, Impurity B, and Impurity C [1][2]. This spectral orthogonality enables unambiguous peak assignment and peak purity assessment via DAD, even when chromatographic resolution is partial. The method was validated for specificity, accuracy, precision, and sensitivity, establishing Impurity D as a resolved, spectrally distinguishable analyte within the ipriflavone impurity profile [1].

UV spectral fingerprint
Cross-study
2-Hydroxyacetophenone chromophore; distinct DAD spectrum from isoflavones. Validated RP-HPLC-DAD method confirms spectral orthogonality.
Enables peak purity verification during method transfer.
Method validated per ICH Q2(R1).
Diode-array detection UV spectral fingerprint RP-HPLC Peak purity

Application Scenarios for Impurity D


Stability-Indicating HPLC Method Development

In forced degradation studies per ICH Q1A(R2), alkaline hydrolysis (pH ≥9) of ipriflavone generates Impurity D as the principal degradation product, as confirmed by TLC, HPLC, and LC-TSP-MS [1]. Consequently, any stability-indicating HPLC method must demonstrate baseline resolution of Impurity D from ipriflavone and from all other specified impurities. The certified reference standard of Impurity D (≥98% purity, ISO 17034) is required for: (i) system suitability solution preparation, (ii) relative retention time (RRT) marker establishment, (iii) linearity and accuracy determination at the ICH reporting threshold (0.05–0.5%), and (iv) peak purity verification using diode-array detection based on the distinct 2-hydroxyacetophenone UV spectrum [2]. The validated HPLC-DAD method of Sustacha et al. (1996) provides a robust starting point for method development [2].

Regulatory Submissions with Characterized Standards

Regulatory submissions for generic ipriflavone products require identification, structural confirmation, and quantification of all impurities present at or above the ICH Q3A identification threshold (typically 0.10% for a maximum daily dose of 200–600 mg). Impurity D, as both a process intermediate and a hydrolytic degradant, must be individually specified and controlled [1][3]. The ISO 17034-certified reference standard with full Certificate of Analysis (NMR, MS, HPLC, IR, UV) provides the orthogonal structural confirmation required by reviewers, eliminating the need for in-house synthesis and characterization [4]. The commercial standard's traceability to compendial monographs (USP/EP) further streamlines the CMC review process.

Impurity Fate Mapping and Genotoxic Risk Assessment

ICH M7 guidelines require assessment of actual and potential impurities for mutagenic potential. Impurity D occupies a unique dual position in the impurity network: it is the immediate precursor to the ring-closure step and is regenerated upon hydrolytic degradation [1][3]. This means it appears in both the process impurity profile and the degradation product profile, necessitating comprehensive tracking. The certified reference standard enables: (i) accurate quantification of carryover from the penultimate synthetic step, (ii) determination of formation kinetics under accelerated stability conditions, and (iii) establishing purge factors across the final recrystallization. The patent literature demonstrates that optimized processes can reduce Impurity D to ≤0.1% in the final API [5], making a high-purity reference standard essential for verifying process capability.

Solid-State Characterization and Polymorph Screening

The single-crystal X-ray structure of Impurity D (monoclinic P2₁/c, mp 78°C) reveals a unique packing motif stabilized by intramolecular O–H···O resonance-assisted hydrogen bonds and intermolecular π–π stacking interactions (3.673 Å) [1]. This solid-state architecture differs fundamentally from the closed-ring isoflavone impurities, which lack the ortho-hydroxyl group necessary for RAHB formation. The melting point of 78°C (vs. 116–120°C for ipriflavone) provides a convenient thermophysical identity check during reference standard receipt and storage [2]. For laboratories conducting polymorph screening or salt/co-crystal formation studies on deoxybenzoin scaffolds, Impurity D serves as a well-characterized model compound with published crystallographic coordinates (CCDC deposition) [1].

Application
Selection Property
Validation Focus
Stability-indicating method development
Alkaline hydrolysis degradation marker
System suitability and peak purity verification
Method validation and transfer
Certified reference standard with full CoA
Orthogonal identity confirmation and traceability
Impurity fate mapping
Dual origin as intermediate and degradant
Process and stability domain tracking
Solid-state characterization
Well-characterized deoxybenzoin scaffold
Crystallographic identity and thermophysical check
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